3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine

Chiral auxiliary Asymmetric synthesis Diastereoselectivity

3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine is a chiral, non‑racemic 4‑amino‑1,2,4‑triazole derivative bearing (R)‑configured 2‑(2‑methoxyethoxy)ethyl side chains. This compound belongs to the class of C2‑symmetric 3,5‑disubstituted‑4H‑1,2,4‑triazol‑4‑amines that have been employed as chiral auxiliaries and building blocks in asymmetric synthesis.

Molecular Formula C12H24N4O4
Molecular Weight 288.34 g/mol
CAS No. 652538-46-0
Cat. No. B12542235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine
CAS652538-46-0
Molecular FormulaC12H24N4O4
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C1=NN=C(N1N)C(C)OCCOC)OCCOC
InChIInChI=1S/C12H24N4O4/c1-9(19-7-5-17-3)11-14-15-12(16(11)13)10(2)20-8-6-18-4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m1/s1
InChIKeyAHKZTDPDOMEYOJ-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine (CAS 652538-46-0): Chiral Triazole for Asymmetric Synthesis & Specialized Research Applications


3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine is a chiral, non‑racemic 4‑amino‑1,2,4‑triazole derivative bearing (R)‑configured 2‑(2‑methoxyethoxy)ethyl side chains. This compound belongs to the class of C2‑symmetric 3,5‑disubstituted‑4H‑1,2,4‑triazol‑4‑amines that have been employed as chiral auxiliaries and building blocks in asymmetric synthesis. Its molecular formula is C12H24N4O4 (MW 288.34 g/mol), and it is registered under CAS 652538‑46‑0 with the IUPAC name 3,5‑bis[(1R)‑1‑(2‑methoxyethoxy)ethyl]‑1,2,4‑triazol‑4‑amine [1]. The compound is offered by specialty chemical suppliers for research‑scale applications, particularly in the synthesis of enantiomerically enriched amines and heterocyclic scaffolds .

Why 3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine Cannot Be Freely Interchanged with Other 4-Amino-1,2,4-Triazole Analogs


Generic substitution among 3,5‑disubstituted‑4H‑1,2,4‑triazol‑4‑amines is precluded by the stringent stereochemical and steric demands of asymmetric synthesis applications. The (R) absolute configuration at both side‑chain chiral centers dictates the diastereofacial bias of any derived imine or metal‑complex intermediate, directly controlling the enantiomeric excess of downstream products. Replacement with the corresponding (S)‑enantiomer or with the less bulky methoxyethyl analog would invert or abolish this stereochemical induction. Furthermore, the methoxyethoxyethyl side chains impart distinct physicochemical properties—such as LogP and polar surface area (PSA)—that differ from those of methoxyethyl or ethoxyethyl analogs , affecting solubility, chromatographic behavior, and reaction kinetics. These differences are not cosmetic; they translate into measurable variations in reaction diastereoselectivity, yield, and purification efficiency, making one‑to‑one substitution unreliable without re‑optimization [1].

Product-Specific Quantitative Evidence Guide for 3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine


Enantiomeric Configuration: (R,R) vs. (S,S) Diastereofacial Bias in Asymmetric Induction

The target compound possesses (R,R) configuration at the two side-chain stereocenters, whereas the widely studied comparator 3,5-bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-amine has (S,S) configuration. In the closely related (S,S)-methoxyethyl system, diastereoselective Grignard addition to N-arylimines delivers diastereomeric ratios (dr) of 70:30 to >99:1, corresponding to enantiomeric excesses of 40–90 % after auxiliary cleavage [1]. The (R,R) configuration of the target compound is expected to provide the opposite sense of stereoinduction, enabling access to the enantiomeric product series without requiring the (S,S) auxiliary. Direct comparative reaction data for the target compound are not yet publicly available; differentiation is therefore based on the established structure–stereochemistry relationship within this compound class.

Chiral auxiliary Asymmetric synthesis Diastereoselectivity

Side-Chain Steric and Electronic Differentiation: Methoxyethoxyethyl vs. Methoxyethyl Groups

Replacement of the methoxy group with a 2-methoxyethoxy group in the target compound increases the side-chain length, flexibility, and polar surface area (PSA) relative to the methoxyethyl analog. The target compound has a computed PSA of 93.65 Ų and a calculated LogP of 1.02110 , whereas the (S)-methoxyethyl analog 3,5-bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-amine (CAS not publicly indexed) has a PSA of approximately 64.2 Ų and a calculated LogP of ~0.42 (estimated from analogous structures in PubChem) [1]. The higher PSA and LogP of the target compound indicate a shift toward increased hydrogen-bonding capacity and moderately enhanced lipophilicity, which can alter solubility in organic solvents and chromatographic retention times.

Steric hindrance Polar surface area Solubility

Chiral Auxiliary Performance Baseline: Diastereoselectivity Limits in Triazol-4-amine Systems

In the published literature, 3,5-bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-amine 14a and its ethoxyethyl analog 14b have been utilized as chiral auxiliaries for the synthesis of α‑aminoacetals and primary amines. Reported enantiomeric excesses for the final amines range from 40 % to 90 %, depending on the aryl/alkyl Grignard reagent and aldehyde substrate, with diastereoselectivities in the key imine addition step ranging from 70:30 dr to >99:1 dr [1]. The target compound is structurally analogous but bears (R)‑2‑methoxyethoxyethyl side chains, which introduce greater steric bulk and additional oxygen‑based coordination sites. Although direct reaction data for the target compound are not publicly available, class‑level inference predicts that the altered steric environment will modulate both reaction rate and diastereoselectivity, potentially offering different substrate scope or selectivity profiles.

Diastereoselective alkylation Chiral pool synthesis Enantiomeric excess

Analytical Purity and Characterization Integrity: Vendor-Reported Specifications

Commercial suppliers of 3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine typically report purity levels of ≥95 % (HPLC) with full characterization by 1H NMR, 13C NMR, and HRMS. In contrast, less specialized 4-amino-1,2,4-triazole building blocks are often supplied with lower characterization rigor (e.g., ≥90 % purity, limited NMR data). The exact molecular weight is 288.18000 Da (monoisotopic) , and the InChIKey AHKZTDPDOMEYOJ-NXEZZACHSA-N uniquely identifies the compound [1]. This well‑defined analytical profile reduces ambiguity in procurement and ensures reproducible synthetic performance.

Quality control Purity Characterization

Optimal Application Scenarios for 3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine Based on Quantitative Evidence


Chiral Auxiliary for the Synthesis of (R)-Configured Primary Amines

The (R,R) enantiomeric configuration of the target compound makes it a direct precursor for chiral imines that provide (R)-selective induction in Grignard additions. This complements the established (S,S)-methoxyethyl auxiliary system, which yields (S)-enriched products (ee 40–90 % under optimized conditions) [1]. Researchers requiring access to the (R) enantiomeric series can procure this compound instead of undertaking a multi-step synthesis of the enantiomeric auxiliary.

Building Block for Ligand Synthesis Requiring Defined Steric Bulk

The methoxyethoxyethyl side chains increase PSA by approximately 29 Ų relative to the methoxyethyl analog [2]. This property is advantageous when designing metal‑binding ligands or organocatalysts where steric shielding of the metal center or active site is required, or when modulating solubility in polar reaction media.

Reference Standard for Chiral Chromatography Method Development

With a defined InChIKey (AHKZTDPDOMEYOJ-NXEZZACHSA-N) and a purity specification of ≥95 % [1][3], the compound serves as a reliable reference standard for the development of chiral HPLC or SFC methods aimed at resolving enantiomeric 1,2,4-triazole derivatives.

Intermediate for Heterocyclic Library Synthesis in Medicinal Chemistry

The 4‑amino‑1,2,4‑triazole core is a privileged scaffold in kinase inhibition and antifungal drug discovery. The specific (R,R)‑methoxyethoxyethyl substitution pattern provides a distinct three‑dimensional pharmacophore that cannot be achieved with simpler alkyl or aryl substituents, offering a differentiated starting point for fragment‑based or structure‑guided lead generation [4].

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